

Physical and chemical characteristics of 3'-Fluoro-4'-methoxyacetophenone

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Compound of Interest

Compound Name: 3'-Fluoro-4'-methoxyacetophenone

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An In-depth Technical Guide to 3'-Fluoro-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **3'-Fluoro-4'-methoxyacetophenone** (CAS No. 455-91-4). This fluorinated aromatic ketone is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug discovery as a precursor to a variety of bioactive molecules, most notably chalcones. This document details its physicochemical properties, spectral data, synthesis protocols, and its role in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Additionally, logical workflows and a representative biological signaling pathway are visualized using diagrams to facilitate a deeper understanding of its application.

Physical and Chemical Characteristics

3'-Fluoro-4'-methoxyacetophenone is an off-white to yellowish solid at room temperature.^[1] Its chemical structure features a fluorine atom and a methoxy group on the acetophenone core, which impart unique reactivity and desirable pharmacokinetic properties to its derivatives.^[2]

Property	Value	Reference(s)
CAS Number	455-91-4	[3]
Molecular Formula	C ₉ H ₉ FO ₂	[3]
Molecular Weight	168.17 g/mol	[2]
Melting Point	90 - 94 °C	[1][2]
Boiling Point	147 - 148 °C at 20 mmHg	[4]
Appearance	Off-white to almost white powder/crystal	[1][2]
Purity	≥ 98%	[2]
InChI Key	LQASUDVYVOFKNK-UHFFFAOYSA-N	[5]
Canonical SMILES	CC(=O)C1=CC=C(C=C1F)OC	[6]

Spectroscopic Data

The structural identity of **3'-Fluoro-4'-methoxyacetophenone** can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)	Assignment
Aromatic H	7.74	H-2' (d, J=8.7 Hz)
Aromatic H	7.69	H-6' (dd, J=8.7, 2.2 Hz)
Aromatic H	7.00	H-5' (d, J=8.7 Hz)
Methoxy H (-OCH ₃)	3.96	Singlet
Acetyl H (-COCH ₃)	2.55	Singlet

¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment
Carbonyl C (C=O)	~196.5	C=O
Aromatic C	~164.0 (d, JC-F = 250 Hz)	C-3'
Aromatic C	~154.0	C-4'
Aromatic C	~131.0	C-1'
Aromatic C	~128.5 (d, JC-F = 7 Hz)	C-6'
Aromatic C	~114.0 (d, JC-F = 21 Hz)	C-2'
Aromatic C	~112.0	C-5'
Methoxy C (-OCH ₃)	~56.0	-OCH ₃
Acetyl C (-CH ₃)	~26.5	-COCH ₃

Note: Experimental ¹³C NMR data is not readily available. The predicted values are based on the analysis of structurally similar compounds, such as 4-methoxyacetophenone.[7][8]

Infrared (IR) Spectroscopy

Functional Group	Characteristic Absorption (cm ⁻¹)
Aromatic C-H Stretch	3100 - 3000
Aliphatic C-H Stretch	2980 - 2850
Carbonyl (C=O) Stretch	1680 - 1660
Aromatic C=C Stretch	1600 - 1450
C-O Stretch (Aryl Ether)	1260 - 1200
C-F Stretch	1250 - 1020
Reference: General principles of IR spectroscopy.[9]	

Mass Spectrometry (MS)

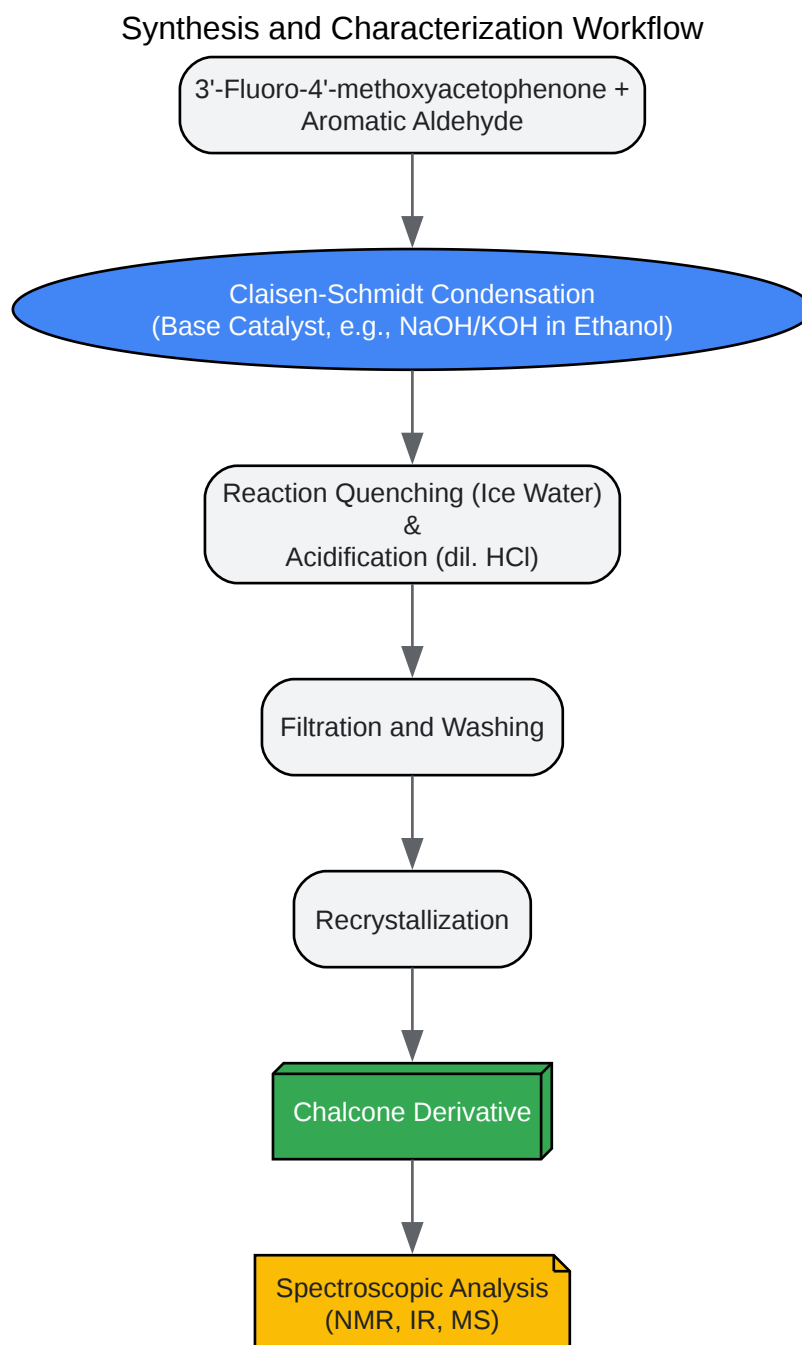
m/z	Interpretation
168.1	[M] ⁺ (Molecular Ion)
153.1	[M - CH ₃] ⁺
125.1	[M - COCH ₃] ⁺

Synthesis and Reactions

3'-Fluoro-4'-methoxyacetophenone is commonly synthesized via the Friedel-Crafts acylation of 2-fluoroanisole.[4] It serves as a key intermediate in the synthesis of various heterocyclic compounds, with its most prominent application being the synthesis of chalcones through the Claisen-Schmidt condensation reaction.[10]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a chalcone derivative starting from **3'-Fluoro-4'-methoxyacetophenone**.



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Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocols

Synthesis of a Chalcone Derivative: (E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol describes the base-catalyzed Claisen-Schmidt condensation of **3'-Fluoro-4'-methoxyacetophenone** with 4-hydroxybenzaldehyde.

Materials:

- **3'-Fluoro-4'-methoxyacetophenone**
- 4-Hydroxybenzaldehyde
- Ethanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl), dilute solution
- Distilled water
- Crushed ice

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of **3'-Fluoro-4'-methoxyacetophenone** and 4-hydroxybenzaldehyde in a minimal amount of ethanol.
- Cool the mixture in an ice bath while stirring continuously.
- Slowly add a 40-60% aqueous solution of NaOH or KOH dropwise to the reaction mixture.
- Continue stirring the reaction at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing crushed ice.
- Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the chalcone product to precipitate.

- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz). Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Applications in Drug Discovery and Development

3'-Fluoro-4'-methoxyacetophenone is a valuable starting material for the synthesis of compounds with a wide range of biological activities. Its derivatives, particularly chalcones,

have been investigated for their potential as:

- **Anticancer Agents:** Chalcones have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[\[11\]](#)
- **Anti-inflammatory Agents:** Some chalcone derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[\[10\]](#)[\[12\]](#)
- **Antioxidant Agents:** The chalcone scaffold is associated with antioxidant activity.[\[12\]](#)
- **Antimicrobial and Antiviral Agents**

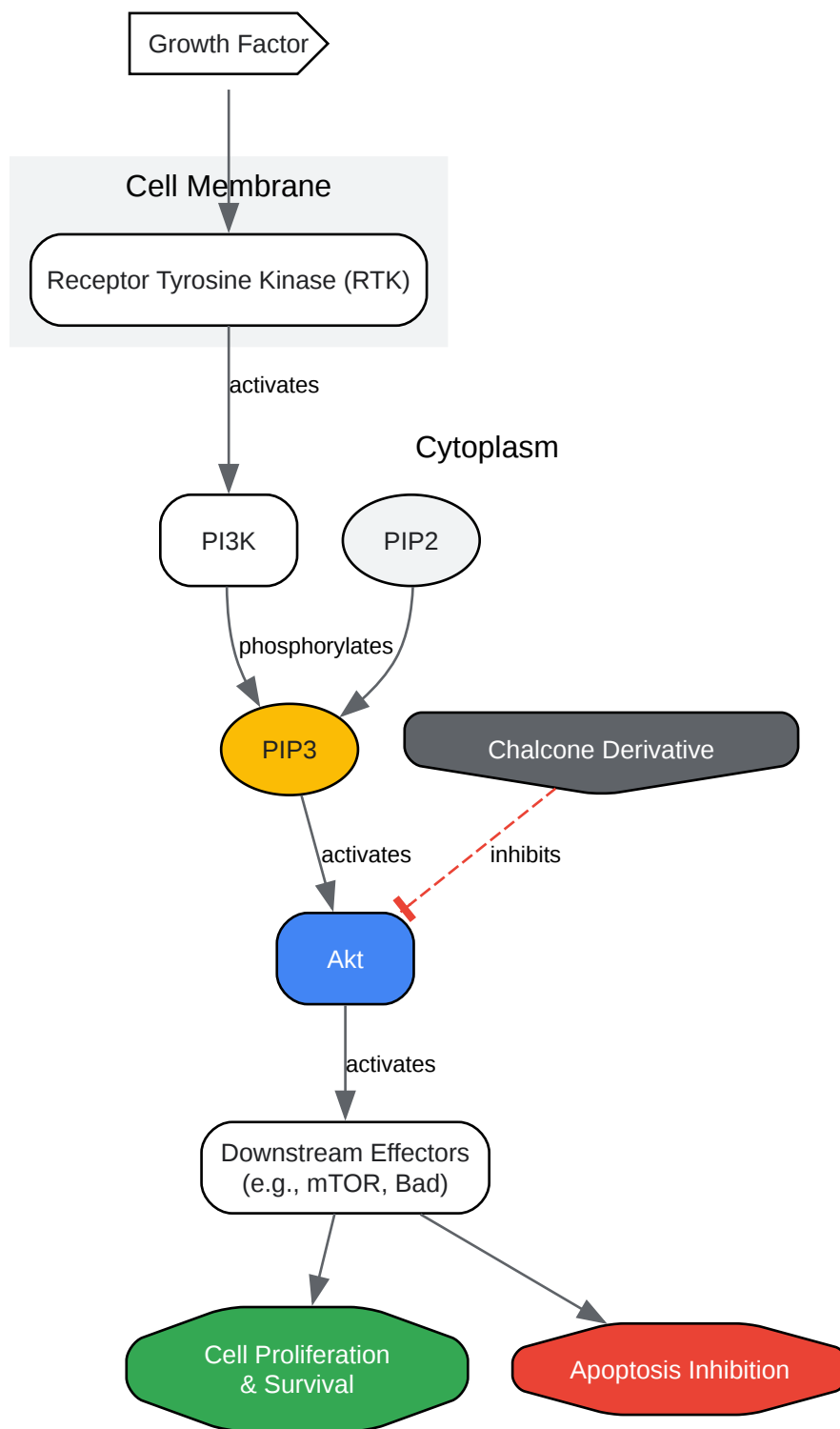
The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting drug candidates.[\[7\]](#)

Role in Biological Signaling Pathways

Derivatives of **3'-Fluoro-4'-methoxyacetophenone**, especially chalcones, are known to modulate various cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

The following diagram illustrates a simplified representation of the Akt signaling pathway and a potential point of inhibition by chalcone derivatives.

Inhibition of Akt Signaling by Chalcone Derivatives

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Caption: A simplified diagram of the Akt signaling pathway.

Conclusion

3'-Fluoro-4'-methoxyacetophenone is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This guide provides essential technical information to aid researchers and scientists in leveraging the full potential of this compound in their drug discovery and development endeavors.

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